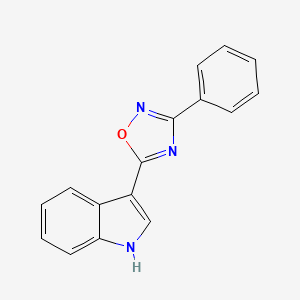
3-(3-Phenyl-1,2,4-oxadiazol-5(2H)-ylidene)-3H-indole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(3-Phenyl-1,2,4-oxadiazol-5(2H)-ylidene)-3H-indole is a complex organic compound that features both an indole and an oxadiazole moiety The indole structure is a bicyclic system containing a benzene ring fused to a pyrrole ring, while the oxadiazole is a five-membered ring containing two nitrogen atoms and one oxygen atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Phenyl-1,2,4-oxadiazol-5(2H)-ylidene)-3H-indole typically involves the formation of the oxadiazole ring followed by its fusion with the indole structure. One common method involves the cyclization of a hydrazide with a carboxylic acid derivative to form the oxadiazole ring. This intermediate can then be reacted with an indole derivative under appropriate conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and can be more efficient than traditional batch processes.
Analyse Des Réactions Chimiques
Types of Reactions
3-(3-Phenyl-1,2,4-oxadiazol-5(2H)-ylidene)-3H-indole can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to modify the electronic properties of the compound.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.
Substitution: Reagents such as halogens (e.g., Cl₂, Br₂) or nucleophiles (e.g., NH₃, OH⁻) are commonly used.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an amine.
Applications De Recherche Scientifique
3-(3-Phenyl-1,2,4-oxadiazol-5(2H)-ylidene)-3H-indole has a wide range of applications in scientific research:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may exhibit biological activity, making it a candidate for drug development.
Industry: The compound could be used in the development of new materials with unique properties, such as enhanced conductivity or stability.
Mécanisme D'action
The mechanism of action of 3-(3-Phenyl-1,2,4-oxadiazol-5(2H)-ylidene)-3H-indole depends on its specific application. In a biological context, the compound may interact with specific molecular targets, such as enzymes or receptors, to exert its effects. These interactions can involve binding to the active site of an enzyme or modulating the activity of a receptor, leading to changes in cellular function.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-Phenyl-1,2,4-oxadiazol-5-carbaldehyde
- 3-Phenyl-1,2,4-oxadiazol-5(2H)-one
- 3-(3-phenyl-1,2,4-oxadiazol-5-yl)-1-{2H,4H,5H,6H,7H-pyrazolo[4,3-c]pyridin-5-yl}propan-1-one
Uniqueness
3-(3-Phenyl-1,2,4-oxadiazol-5(2H)-ylidene)-3H-indole is unique due to its combination of an indole and an oxadiazole moiety. This dual structure can confer unique properties, such as enhanced stability or specific biological activity, that are not present in compounds containing only one of these moieties.
Propriétés
Numéro CAS |
82075-97-6 |
|---|---|
Formule moléculaire |
C16H11N3O |
Poids moléculaire |
261.28 g/mol |
Nom IUPAC |
5-(1H-indol-3-yl)-3-phenyl-1,2,4-oxadiazole |
InChI |
InChI=1S/C16H11N3O/c1-2-6-11(7-3-1)15-18-16(20-19-15)13-10-17-14-9-5-4-8-12(13)14/h1-10,17H |
Clé InChI |
SFCUHOTWPKCJGD-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C2=NOC(=N2)C3=CNC4=CC=CC=C43 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[3-(3,4-Dimethoxyphenyl)propyl]aniline](/img/structure/B14410882.png)
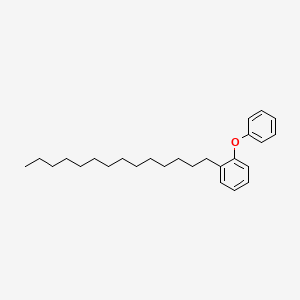
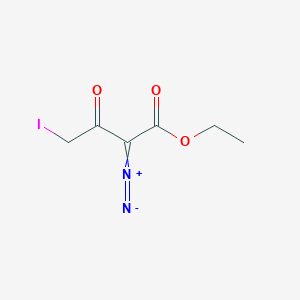
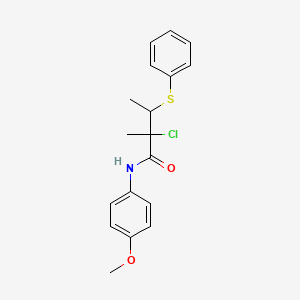
![6-Bromo-10-methyl-5H-benzo[a]phenoxazin-5-one](/img/structure/B14410909.png)
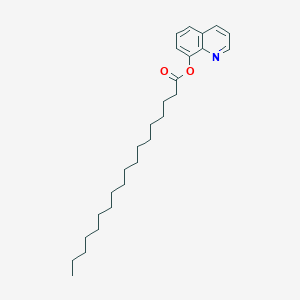
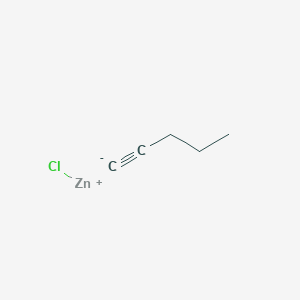
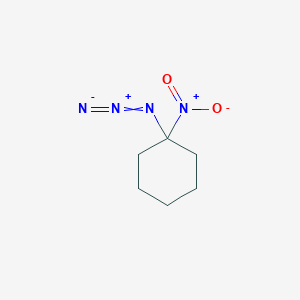

![2,2-Dimethyl-1-(trimethylsilyl)-2,3-dihydro-1H-naphtho[1,8-cd]siline](/img/structure/B14410931.png)
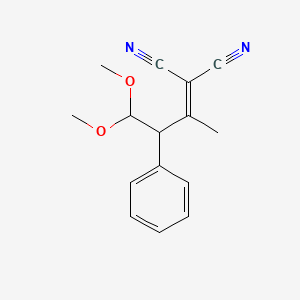
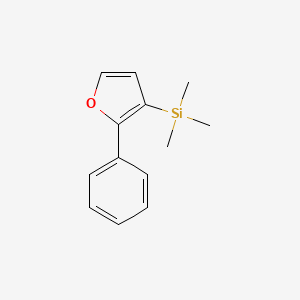
![Methyl [3,5-dichloro-4-(difluoromethoxy)phenyl]carbamate](/img/structure/B14410941.png)
![N-{[(Prop-2-yn-1-yl)oxy]methyl}thiourea](/img/structure/B14410948.png)
